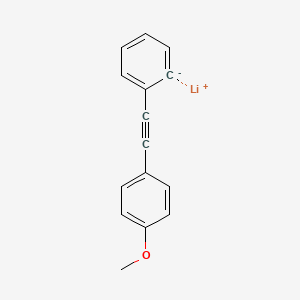silane CAS No. 128401-67-2](/img/structure/B14272223.png)
[(3,5-Dimethylhex-1-yn-3-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylhex-1-yn-3-yl)oxysilane is an organosilicon compound that features a silane group bonded to a substituted alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylhex-1-yn-3-yl)oxysilane typically involves the reaction of 3,5-dimethyl-1-hexyne-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
\ \text{3,5-Dimethyl-1-hexyne-3-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{[(3,5-Dimethylhex-1-yn-3-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for (3,5-Dimethylhex-1-yn-3-yl)oxysilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dimethylhex-1-yn-3-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5-Dimethylhex-1-yn-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and hydrophobicity.
Biology and Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylhex-1-yn-3-yl)oxysilane involves its ability to participate in various chemical reactions due to the presence of the alkyne and silane groups. The alkyne group can undergo addition reactions, while the silane group can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1-hexyne-3-ol: A precursor in the synthesis of (3,5-Dimethylhex-1-yn-3-yl)oxysilane).
Trimethylsilylacetylene: Another organosilicon compound with similar reactivity.
3,5-Dimethyl-1-hexyn-3-yl chloride: A related compound with a chloride group instead of a silane group.
Uniqueness
(3,5-Dimethylhex-1-yn-3-yl)oxysilane is unique due to the combination of the alkyne and silane groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications requiring both functionalities.
Propriétés
Numéro CAS |
128401-67-2 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
3,5-dimethylhex-1-yn-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H22OSi/c1-8-11(4,9-10(2)3)12-13(5,6)7/h1,10H,9H2,2-7H3 |
Clé InChI |
ZCTILCZSUSTVHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C#C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


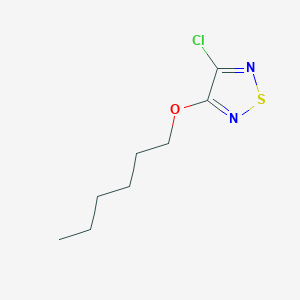
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid](/img/structure/B14272161.png)
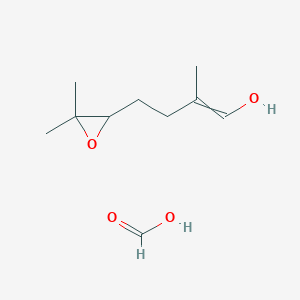

![2-[(Pyren-1-YL)methoxy]ethan-1-amine](/img/structure/B14272185.png)
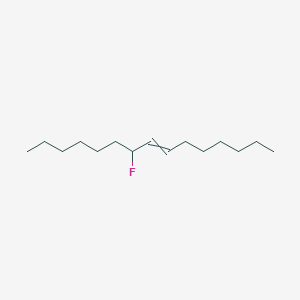
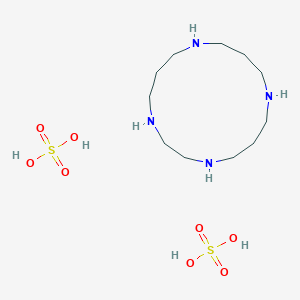
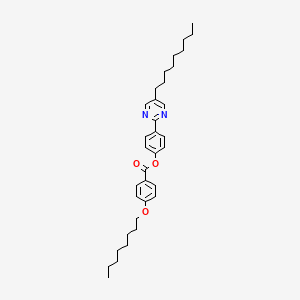
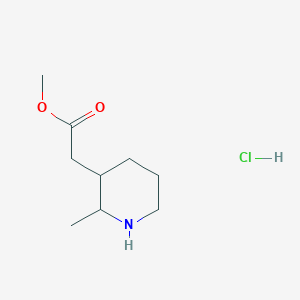
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
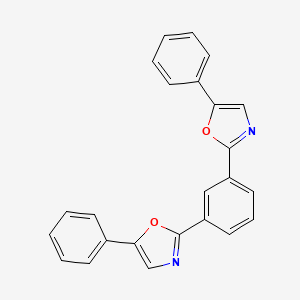
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
